molecular formula C11H13ClN2OS2 B1378429 1-{Thieno[3,2-b]thiophene-2-carbonyl}piperazine hydrochloride CAS No. 1394040-49-3

1-{Thieno[3,2-b]thiophene-2-carbonyl}piperazine hydrochloride

Cat. No.: B1378429
CAS No.: 1394040-49-3
M. Wt: 288.8 g/mol
InChI Key: DFKJHXHFZCTSRK-UHFFFAOYSA-N
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Description

1-{Thieno[3,2-b]thiophene-2-carbonyl}piperazine hydrochloride is a chemical compound with the molecular formula C11H12N2OS2·HCl and a molecular weight of 288.82 g/mol . This compound is known for its unique structure, which includes a thieno[3,2-b]thiophene moiety and a piperazine ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{Thieno[3,2-b]thiophene-2-carbonyl}piperazine hydrochloride typically involves the reaction of thieno[3,2-b]thiophene-2-carbonyl chloride with piperazine in the presence of a suitable base . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-{Thieno[3,2-b]thiophene-2-carbonyl}piperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thieno[3,2-b]thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of 1-{Thieno[3,2-b]thiophene-2-carbonyl}piperazine hydrochloride is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Properties

IUPAC Name

piperazin-1-yl(thieno[3,2-b]thiophen-5-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS2.ClH/c14-11(13-4-2-12-3-5-13)10-7-9-8(16-10)1-6-15-9;/h1,6-7,12H,2-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKJHXHFZCTSRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC3=C(S2)C=CS3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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